N-(4-oxoquinazolin-3-yl)pyrazine-2-carboxamide
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Overview
Description
N-(4-oxoquinazolin-3-yl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C13H9N5O2 and a molecular weight of 267.248
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxoquinazolin-3-yl)pyrazine-2-carboxamide typically involves the reaction of 4-oxoquinazoline derivatives with pyrazine-2-carboxylic acid or its derivatives. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . This reaction yields pyrazine-2-carboxamides by reacting pyrazine-2-carboxylic acid with various aliphatic and aromatic amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxoquinazolin-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinazolinone or pyrazine moieties.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce reduced quinazolinone derivatives.
Scientific Research Applications
N-(4-oxoquinazolin-3-yl)pyrazine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-oxoquinazolin-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-aminopyrazine-2-carboxamides: These compounds share a similar pyrazine carboxamide structure and have been studied for their antimicrobial activities.
Quinazolinone derivatives: Compounds with a quinazolinone scaffold are known for their diverse biological activities, including anti-inflammatory and analgesic properties.
Uniqueness
N-(4-oxoquinazolin-3-yl)pyrazine-2-carboxamide is unique due to its combination of a quinazolinone scaffold and a pyrazine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(4-oxoquinazolin-3-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2/c19-12(11-7-14-5-6-15-11)17-18-8-16-10-4-2-1-3-9(10)13(18)20/h1-8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPBWYBLMHVYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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